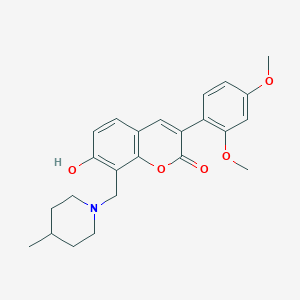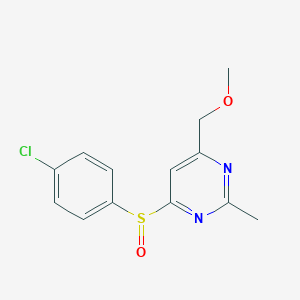
4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine
Übersicht
Beschreibung
4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine is a chemical compound . Its molecular formula is C13H13ClN2O2S . The average mass of the molecule is 296.772 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C13H13ClN2O2S . This indicates that the molecule is composed of 13 carbon atoms, 13 hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom .Wissenschaftliche Forschungsanwendungen
1. Method of Obtaining Derivatives
The sulfur atom in certain derivatives can be oxidized to obtain compounds with potential applications in scientific research. For instance, methyl 4-(2-chlorophenyl)-5-cyano-6-ethoxycarbonylmethylsulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate was oxidized with m-chloroperbenzoic acid in dichloromethane to yield a compound with a well-defined structure, as confirmed by NMR spectroscopy and X-ray structural analysis (Krasnova et al., 2013).
2. Synthesis of Pyrimidine Derivatives
Novel pyrimidine derivatives have been synthesized with variations in the substituent at the 5-position of the pyrimidine ring. These compounds were characterized using various spectroscopic techniques, and their crystal structures were studied using single-crystal X-ray diffraction. Some of these derivatives exhibited cytotoxic activity against specific cell lines, offering insights into the structural and behavioral aspects of these compounds (Stolarczyk et al., 2018).
3. Crystal Structures and Hydrogen Bonding
The crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate were examined, revealing the presence of hydrogen-bonded bimolecular ring motifs and base pairing, indicating the importance of sulfonic acid groups in mimicking carboxylate anions (Balasubramani et al., 2007).
Process Chemistry and Applications
1. Synthesis and Process Research
4,6-Dichloro-2-methylpyrimidine, an important intermediate in the synthesis of anticancer drug dasatinib, was synthesized from acetamidine hydrochloride and dimethyl malonate. The study investigated optimal conditions for synthesis and chlorination, providing a foundation for the economic production of such intermediates (Lei-ming, 2012).
2. Precursor in Pharmaceutical and Explosive Industries
4,6-Dihydroxy-2-methylpyrimidine serves as an important precursor in the preparation of high explosives and medicinal products. The study focused on understanding process variables and parameters to develop an economic process for its production, ensuring quality without compromising the integrity of the product (Patil et al., 2008).
Biological and Chemical Properties
1. Chemiluminescence of Substituted Dioxetanes
Research into the singlet oxygenation of certain substituted dioxetanes revealed their stability and their ability to emit light under specific conditions. This study provided insights into the stability and chemiluminescent properties of these compounds, potentially contributing to the development of new materials or detection methods (Watanabe et al., 2010).
2. Hydrogen Bonding Associations in Sulfur Substituted Pyrimidines
The study of the solid-state packing arrays of 4-sulfur substituted 2-aminopyrimidines highlighted the occurrence of N–H—S hydrogen-bonding associations. This investigation into the molecular structures and bonding associations can have implications in understanding the properties of these compounds for various applications (Lynch et al., 2002).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-15-11(8-18-2)7-13(16-9)19(17)12-5-3-10(14)4-6-12/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJIMOHBRADXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)S(=O)C2=CC=C(C=C2)Cl)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



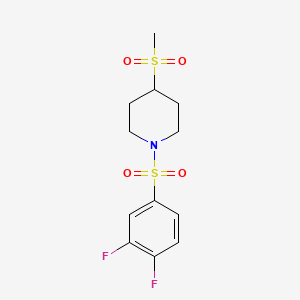
![2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2566146.png)
![N-[1-(1,3-Benzoxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2566148.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2566149.png)


![(4-(3-Chlorophenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2566155.png)

![N-butyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2566160.png)
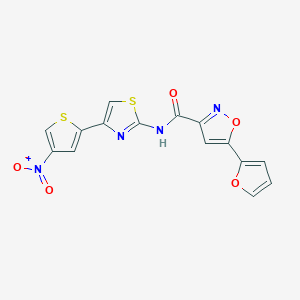

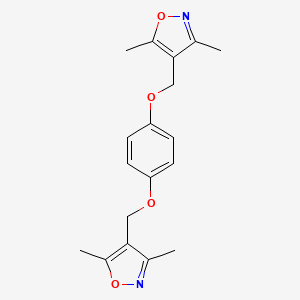
![2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2566165.png)
